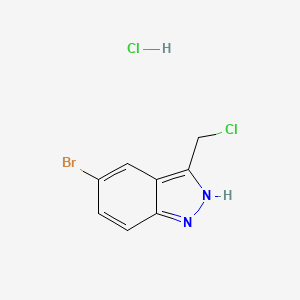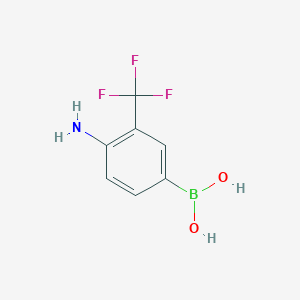
4-Amino-3-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on the phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-nitro-3-(trifluoromethyl)benzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Borylation: The resulting 4-amino-3-(trifluoromethyl)benzene is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for biological studies.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethyl)phenylboronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst then undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Reductive Elimination: The final step involves reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
4-Amino-3-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenylboronic acid: Lacks the amino group, making it less versatile in certain reactions.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but without the amino group, leading to different reactivity and applications.
Phenylboronic acid: Lacks both the trifluoromethyl and amino groups, resulting in significantly different chemical properties and reactivity.
The presence of both the amino and trifluoromethyl groups in this compound makes it unique and highly valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C7H7BF3NO2 |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,13-14H,12H2 |
InChI Key |
TUWQKNUKCZSXSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


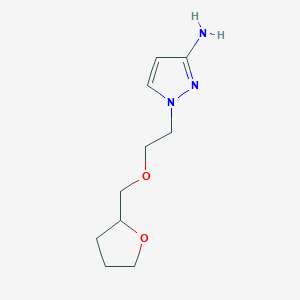

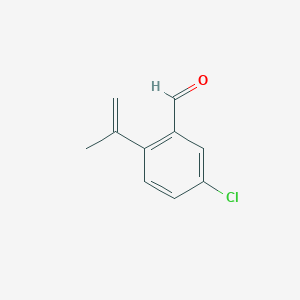
![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)

![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
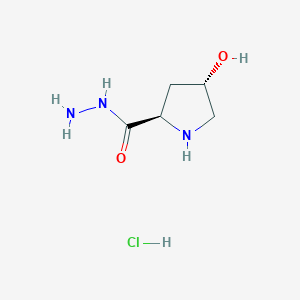
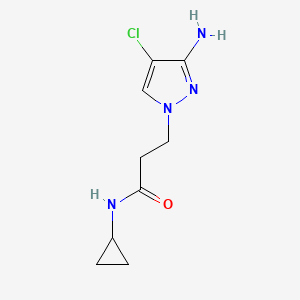
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)



